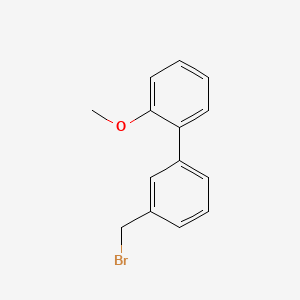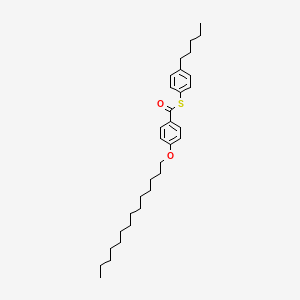
Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester is a complex organic compound known for its unique structural properties. This compound is part of the thioester family, where a sulfur atom replaces the oxygen atom in the ester linkage. This modification significantly impacts its chemical behavior and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester typically involves the esterification of benzenecarbothioic acid with 4-(tetradecyloxy)benzenol and 4-pentylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester involves its interaction with specific molecular targets. The sulfur atom in the thioester group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The aromatic rings can participate in π-π interactions, influencing its behavior in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenecarbothioic acid, 4-(hexyloxy)-, S-(4-pentylphenyl) ester
- Benzenecarbothioic acid, 4-(decyloxy)-, S-(4-pentylphenyl) ester
Uniqueness
The presence of the tetradecyloxy group in Benzenecarbothioic acid, 4-(tetradecyloxy)-, S-(4-pentylphenyl) ester imparts unique hydrophobic properties, making it more suitable for applications requiring water-resistant characteristics. This distinguishes it from similar compounds with shorter alkoxy chains .
Propriétés
Numéro CAS |
77638-16-5 |
|---|---|
Formule moléculaire |
C32H48O2S |
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
S-(4-pentylphenyl) 4-tetradecoxybenzenecarbothioate |
InChI |
InChI=1S/C32H48O2S/c1-3-5-7-8-9-10-11-12-13-14-15-17-27-34-30-23-21-29(22-24-30)32(33)35-31-25-19-28(20-26-31)18-16-6-4-2/h19-26H,3-18,27H2,1-2H3 |
Clé InChI |
GNSNEFSMVYSNMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


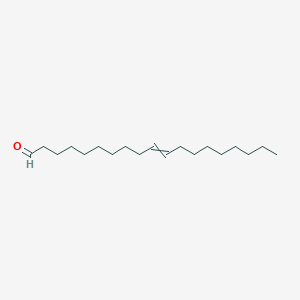

![2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14430505.png)

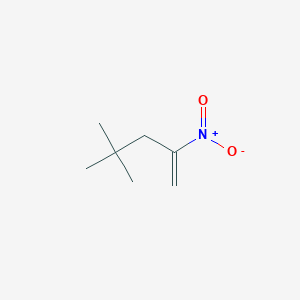
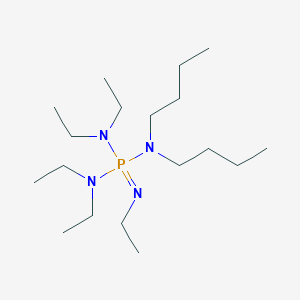
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
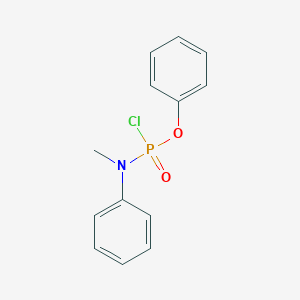
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
